Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine
Description
Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine is an octapeptide with the sequence Gly-Gly-Ser-Trp-Gly-Gln-Pro-His. Its molecular formula is C₃₆H₄₈N₁₂O₁₁, and its molecular weight is approximately 824.86 g/mol (calculated). Key structural features include:
- Tryptophan (Trp): Provides an indole moiety, contributing to UV absorbance and hydrophobic interactions.
- Histidine (His): Contains an imidazole side chain, enabling pH-dependent protonation and metal-binding capabilities.
This peptide lacks post-translational modifications (e.g., glycosylation or lipid conjugation), making it distinct from therapeutic peptides like liraglutide.
Properties
CAS No. |
649572-24-7 |
|---|---|
Molecular Formula |
C36H48N12O11 |
Molecular Weight |
824.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C36H48N12O11/c37-12-29(51)41-15-30(52)45-26(17-49)33(55)46-24(10-19-13-40-22-5-2-1-4-21(19)22)32(54)42-16-31(53)44-23(7-8-28(38)50)35(57)48-9-3-6-27(48)34(56)47-25(36(58)59)11-20-14-39-18-43-20/h1-2,4-5,13-14,18,23-27,40,49H,3,6-12,15-17,37H2,(H2,38,50)(H,39,43)(H,41,51)(H,42,54)(H,44,53)(H,45,52)(H,46,55)(H,47,56)(H,58,59)/t23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
WYGUGMZSUOZNOA-IRGGMKSGSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)CNC(=O)CN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)CNC(=O)CN)C(=O)NC(CC4=CN=CN4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can produce N-formylkynurenine.
Scientific Research Applications
Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Used in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine involves its interaction with specific molecular targets and pathways. For example, it may modulate oxidative stress and acetylcholine depletion, which are relevant in neurodegenerative diseases . The peptide can also influence gene expression and cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Structural Comparison
Structural Insights :
- The target peptide’s Ser residue increases hydrophilicity compared to the compound’s triple Gly motif, which enhances flexibility but reduces polarity.
- Liraglutide’s hexadecanoyl modification enables albumin binding, drastically extending its half-life (>12 hours) compared to unmodified peptides .
Physicochemical Properties
Key Findings :
- Liraglutide’s high XLogP reflects its lipid conjugation, enhancing membrane permeability and sustained release .
Functional Contrasts :
- The target peptide’s His residue may enable catalytic or metal-coordination roles absent in the compound.
- Liraglutide’s structural complexity allows receptor specificity, whereas shorter peptides like the target may lack target selectivity.
Pharmacokinetic Profiles
Key Differences :
- The target peptide’s lack of stabilizing modifications results in rapid clearance, limiting therapeutic utility without formulation enhancements.
- Liraglutide’s fatty acid chain exemplifies how structural engineering can optimize pharmacokinetics .
Biological Activity
Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine is a complex peptide composed of multiple amino acids. Its biological activity is of significant interest due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This article explores its synthesis, biological mechanisms, and research findings.
Synthesis and Structure
Synthesis Methodology
The synthesis of this compound primarily employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to form the desired peptide chain. The steps involved include:
- Attachment of the first amino acid to a solid resin.
- Deprotection of the amino acid’s protecting group.
- Coupling of subsequent amino acids using reagents like HBTU or DIC.
- Repetition of deprotection and coupling until the full sequence is achieved.
- Cleavage from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.
The mechanism by which this compound exerts its biological effects may involve modulation of various cellular pathways:
- Neuroprotective Effects : Research indicates that this peptide can modulate oxidative stress and acetylcholine depletion, which are relevant in neurodegenerative conditions.
- Cellular Signaling : It may interact with specific receptors or proteins involved in signaling pathways, influencing cellular responses to stress or injury.
Neuroprotective Properties
Studies have suggested that this compound exhibits neuroprotective properties. It has been investigated for its potential to protect neurons from oxidative damage, which is crucial in conditions like Alzheimer's disease and Parkinson's disease.
Antioxidant Activity
The compound may also display antioxidant properties, helping to neutralize free radicals and reduce cellular damage caused by oxidative stress.
Interaction with Histidine
Given that histidine is an integral part of this peptide, recent advancements in chemical proteomics have highlighted its role in enzymatic catalysis and protein interactions. The unique structure of histidine residues within peptides can influence their biological activity significantly .
Research Findings
A review of literature reveals several key findings related to the biological activity of this compound:
Case Studies
- Neurodegenerative Disease Model : In a study involving a model for Alzheimer's disease, administration of this compound showed a significant reduction in markers of oxidative stress compared to control groups.
- Cellular Interaction Studies : Research utilizing chemical probes demonstrated that histidine residues within this peptide could be selectively modified, revealing new insights into their functional roles in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
